molecular formula C30H25ClN4O3S B11638380 N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

Cat. No.: B11638380
M. Wt: 557.1 g/mol
InChI Key: RCSQUVXBROVXTH-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C27H23Cl2N3O3S This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, methoxy, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Common reagents used in these reactions include chlorinating agents, cyanating agents, and carbamoylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is a crucial factor in its industrial application.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE
  • N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C30H25ClN4O3S

Molecular Weight

557.1 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C30H25ClN4O3S/c1-18-4-10-22(11-5-18)34-26(36)17-39-30-25(16-32)28(20-6-14-24(38-3)15-7-20)27(19(2)33-30)29(37)35-23-12-8-21(31)9-13-23/h4-15H,17H2,1-3H3,(H,34,36)(H,35,37)

InChI Key

RCSQUVXBROVXTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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